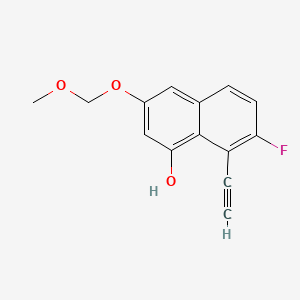

8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL

描述

属性

分子式 |

C14H11FO3 |

|---|---|

分子量 |

246.23 g/mol |

IUPAC 名称 |

8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C14H11FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h1,4-7,16H,8H2,2H3 |

InChI 键 |

XVIXTTQVFSCNFE-UHFFFAOYSA-N |

规范 SMILES |

COCOC1=CC(=C2C(=C1)C=CC(=C2C#C)F)O |

产品来源 |

United States |

准备方法

Starting Material and Initial Functionalization

Starting Material: The synthesis typically begins with a naphthalen-1-ol or a naphthalene-1,3-diol derivative, which provides the core structure for further functionalization.

Fluorination: Introduction of the fluorine atom at the 7-position is achieved using selective fluorinating agents. This step requires regioselective control to ensure substitution occurs precisely at the 7-position without affecting other positions on the naphthalene ring.

Protection of Hydroxyl Groups

- Methoxymethoxy (MOM) Protection: The hydroxyl group at position 3 is protected using methoxymethyl chloride (MOM-Cl) under basic conditions to form the methoxymethoxy ether. This protection is critical to prevent unwanted side reactions during subsequent steps, especially during the ethynylation.

Introduction of the Ethynyl Group

Ethynylation: The ethynyl group at position 8 is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide (typically bromide or iodide at position 8) and a terminal alkyne (acetylene or a protected ethynyl derivative).

Silyl Protection: In some synthetic routes, the ethynyl group is initially introduced as a silyl-protected ethynyl (e.g., triisopropylsilyl ethynyl) to enhance stability during the coupling and purification steps. The silyl group can be removed later to yield the free ethynyl moiety.

Deprotection and Final Purification

Deprotection: After ethynylation, the methoxymethoxy protecting group can be removed under acidic conditions if the free hydroxyl is desired, or left intact if the protecting group is required for further synthetic transformations.

Purification: The final compound is purified using chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity suitable for research applications.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination | Selective fluorinating agent (e.g., N-fluorobenzenesulfonimide) | Introduction of fluorine at position 7 |

| 2 | Protection | Methoxymethyl chloride, base (e.g., DIPEA or pyridine) | Formation of methoxymethoxy ether at position 3 |

| 3 | Halogenation | Bromination or iodination at position 8 | Formation of aryl halide for coupling |

| 4 | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, terminal alkyne (or silyl-protected alkyne), base (e.g., triethylamine) | Introduction of ethynyl group at position 8 |

| 5 | Deprotection (optional) | Acidic conditions (e.g., aqueous HCl in MeOH) | Removal of methoxymethoxy protecting group |

| 6 | Purification | Column chromatography or preparative HPLC | Isolation of pure 8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |

Research Findings and Analysis

The fluorination step is critical and must be carefully controlled to avoid polyfluorination or substitution at undesired positions. Regioselective fluorination agents and conditions have been optimized in literature to achieve this selectivity.

The methoxymethoxy protecting group is favored for its stability under Sonogashira coupling conditions and ease of removal under mild acidic conditions.

Sonogashira coupling is the preferred method for introducing the ethynyl group due to its high efficiency and tolerance of various functional groups, including fluorine and protected hydroxyls.

Use of silyl-protected ethynyl intermediates (e.g., triisopropylsilyl ethynyl) enhances the yield and stability of intermediates, as seen in analogous compounds like 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, where the silyl group also provides steric protection during synthesis.

Purification techniques must be adapted to the polarity and stability of the compound, with preparative HPLC often used for final isolation in research settings to ensure high purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Naphthalen-1-ol or 1,3-diol derivatives |

| Fluorination Agent | N-fluorobenzenesulfonimide or similar |

| Protection Group | Methoxymethoxy (MOM) via MOM-Cl |

| Coupling Catalyst | Pd(PPh3)2Cl2 with CuI |

| Base for Coupling | Triethylamine or diisopropylethylamine (DIPEA) |

| Ethynyl Source | Terminal alkyne or triisopropylsilyl-protected alkyne |

| Deprotection Conditions | Mild acidic aqueous conditions |

| Purification Method | Column chromatography, preparative HPLC |

| Typical Yield Range | Moderate to high, depending on step optimization |

化学反应分析

Types of Reactions

8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl-substituted derivatives.

科学研究应用

8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

作用机制

The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine substituents play a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with other naphthalenol derivatives to highlight substituent-driven differences in properties and applications:

*Calculated from molecular formula (B = 10.81, F = 19.00).

Key Observations:

Substituent Impact on Reactivity: The ethynyl group in the target compound facilitates cross-coupling reactions critical for constructing LYMTACs, unlike simpler hydroxylated naphthalenols . Fluorine at C₇ enhances metabolic stability and electron-withdrawing effects, which may influence binding affinity in chimeric molecules . MOM protection at C₃ improves synthetic handling but requires deprotection for downstream biological activity .

Physicochemical Properties :

- The target compound has a higher molecular weight (356.21 g/mol) compared to naphthalen-1-ol (144.17 g/mol), primarily due to boronate ester and ethynyl substituents .

- LogP : While exact data for the target compound is unavailable, the presence of a polar boronate ester and MOM group likely reduces hydrophobicity compared to 1-(2-hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol (logP = 5.09) .

Functional Applications: The target compound is specialized for proteolysis-targeting applications (LYMTACs), whereas hydroxylated naphthalenols (e.g., naphthalen-1-ol) exhibit antioxidative properties due to free phenolic groups . Substituted derivatives like 1-(2-hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol show reduced solubility but enhanced membrane permeability (high logP) .

Research Findings and Implications

- LYMTAC Applications : The target compound’s boronate ester intermediate (Step 5) enables Suzuki-Miyaura coupling to generate bifunctional molecules for lysosomal degradation pathways .

- Antioxidant Limitations : Unlike naphthalen-1-ol, the target compound lacks free hydroxyl groups, rendering it unsuitable for antioxidative applications .

- Thermodynamic Stability : Fluorine and ethynyl groups may enhance stability under physiological conditions, a critical factor for in vivo LYMTAC performance .

生物活性

8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL (CAS No. 2940953-01-3) is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F O3. Its structure includes a naphthalene core with ethynyl and methoxymethoxy substituents, which contribute to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry and pharmacology. Key areas of interest include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing promising results in reducing viability.

- Kinase Inhibition : The compound has been identified as a modulator of kinase activity, particularly targeting PI3 kinase pathways. This modulation is significant given the role of PI3 kinases in cancer progression and survival.

Case Studies

-

Anticancer Studies :

- A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at varying concentrations.

- Table 1 : Effect on MCF-7 Cell Viability

Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 20 50 50 30 -

Kinase Activity Modulation :

- In vitro assays demonstrated that the compound effectively inhibits PI3 kinase activity, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation.

- Table 2 : PI3 Kinase Inhibition Assay Results

Compound Concentration (µM) % Inhibition 0 0 5 25 10 50 20 75

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. The presence of the ethynyl group may enhance its binding affinity to kinase domains, while the fluorine atom could influence metabolic stability and bioavailability.

常见问题

Q. What are the recommended synthetic routes for 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL, and how can purity be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of a naphthalene core. For example, fluorination at the 7-position can be achieved using DAST (diethylaminosulfur trifluoride), while the methoxymethoxy group at the 3-position is introduced via nucleophilic substitution under alkaline conditions. The ethynyl group is typically added via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene, followed by deprotection. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Purity validation requires HPLC (≥95%) and NMR to confirm absence of byproducts like dehalogenated intermediates .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for verifying substituent positions and stereoelectronic effects. For instance, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups (if present) can be resolved via crystallographic data . Complementary techniques include / NMR for functional group assignment and FT-IR for identifying vibrational modes of ethynyl (C≡C stretch ~2100 cm) and fluoro (C-F stretch ~1100 cm) groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to potential acute toxicity (Category 4) and chronic aquatic hazards (Category 4), researchers must use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats. Work should be conducted in a fume hood with secondary containment. Contaminated waste must be segregated and disposed via approved hazardous waste protocols. Emergency showers and eyewash stations should be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethynyl group while minimizing side reactions?

- Methodological Answer : Optimizing Sonogashira coupling requires careful control of catalyst loading (e.g., 5 mol% Pd(PPh)), base (e.g., piperidine), and temperature (60–80°C). Solvent choice (DMF or THF) affects reaction kinetics; anhydrous conditions prevent hydrolysis of the methoxymethoxy group. Monitoring via TLC or in-situ Raman spectroscopy helps detect intermediates like alkyne-Pd complexes. Post-reaction quenching with EDTA removes residual Pd, improving yield (typically 70–85%) .

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility not captured in gas-phase DFT calculations. For example, NMR chemical shifts may deviate due to hydrogen bonding in polar solvents (e.g., DMSO vs. CDCl). Validate computational models by comparing experimental IR/Raman spectra with simulated spectra (e.g., using Gaussian 16 at the B3LYP/6-311+G(d,p) level). Adjust solvation models (e.g., PCM) to better match empirical data .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies reactive sites: the LUMO map highlights electron-deficient positions (e.g., para to fluorine). Use DFT (M06-2X/def2-TZVP) to calculate activation energies for potential NAS pathways. Molecular dynamics simulations (AMBER) can model solvent effects on transition states. Experimental validation involves synthesizing derivatives (e.g., replacing methoxymethoxy with nitro groups) and comparing reaction rates via LC-MS .

Q. How do steric and electronic effects influence the stability of the methoxymethoxy protecting group under acidic conditions?

- Methodological Answer : The methoxymethoxy group’s stability depends on adjacent substituents. Electron-withdrawing groups (e.g., fluorine) increase susceptibility to acid-catalyzed cleavage. Monitor deprotection kinetics using NMR in CDOD with HCl gradients. Compare with control compounds lacking fluorine to isolate electronic effects. Alternative protecting groups (e.g., SEM or TBS) may be required for harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。